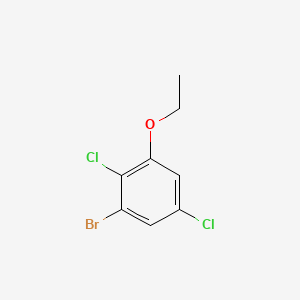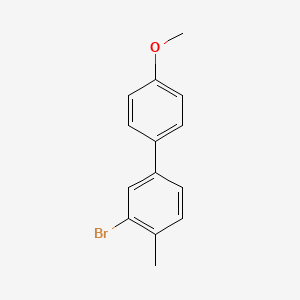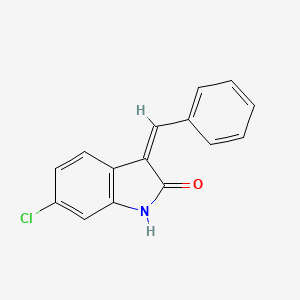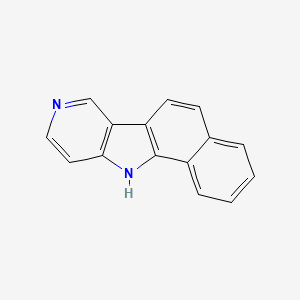
11H-Benzo(g)pyrido(4,3-b)indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11H-Benzo(g)pyrido(4,3-b)indole is a heterocyclic compound with the molecular formula C15H10N2 It is part of the indole family, which is known for its significant role in various biological and chemical processes
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 11H-Benzo(g)pyrido(4,3-b)indole typically involves the construction of the indole ring system. One common method is the Fischer indole synthesis, which converts arylhydrazones of aldehydes or ketones into indoles in the presence of an acid catalyst . Another approach involves the use of p-toluenesulfonic acid in toluene, which yields various indole derivatives .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized versions of the laboratory methods mentioned above, with a focus on yield, purity, and cost-effectiveness.
化学反応の分析
Types of Reactions: 11H-Benzo(g)pyrido(4,3-b)indole undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups into the indole ring system.
科学的研究の応用
11H-Benzo(g)pyrido(4,3-b)indole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including anticancer properties.
Medicine: Derivatives of this compound are being explored for their potential therapeutic effects.
Industry: It may be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 11H-Benzo(g)pyrido(4,3-b)indole involves its interaction with various molecular targets and pathways. For instance, some derivatives of this compound have shown high antiproliferative activity and c-Met inhibitory potency, which are important in cancer treatment . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
類似化合物との比較
7H-Benzo(e)pyrido(4,3-b)indole: This compound is similar in structure but has different biological activities.
Indolo(2,3-b)quinoxalines: These compounds share a similar indole ring system and have applications in medicinal chemistry.
Uniqueness: 11H-Benzo(g)pyrido(4,3-b)indole is unique due to its specific ring fusion and the resulting chemical properties. Its derivatives have shown distinct biological activities, making it a valuable compound for further research and development .
特性
CAS番号 |
318-03-6 |
|---|---|
分子式 |
C15H10N2 |
分子量 |
218.25 g/mol |
IUPAC名 |
13,17-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,8,11(16),12,14-octaene |
InChI |
InChI=1S/C15H10N2/c1-2-4-11-10(3-1)5-6-12-13-9-16-8-7-14(13)17-15(11)12/h1-9,17H |
InChIキー |
GTMHTKAISFBPHA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC3=C2NC4=C3C=NC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Amino-N-((3'-methyl-[1,1'-biphenyl]-4-yl)methyl)propanamide hydrochloride](/img/structure/B14762707.png)
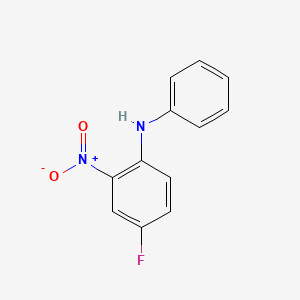
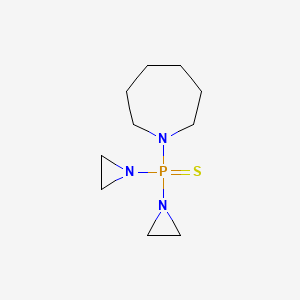
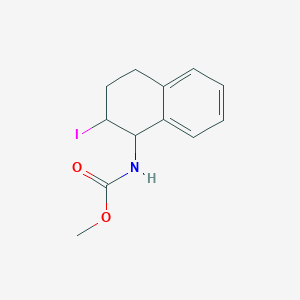
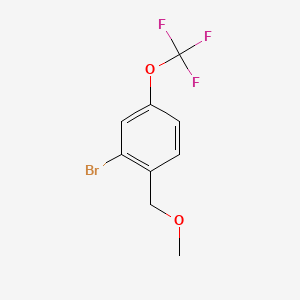
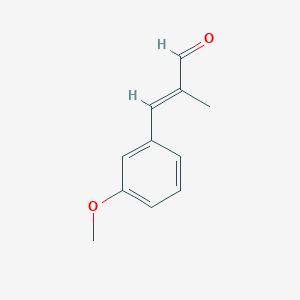

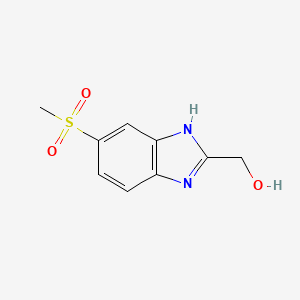
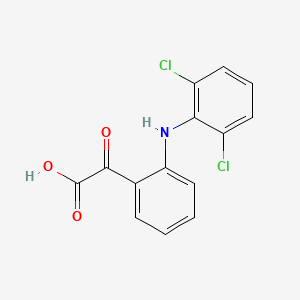
![6H-[1,4]Dioxino[2,3-F]indole](/img/structure/B14762749.png)

